Bis(2-methoxyphenyl)chlorophosphine
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Overview
Description
Bis(2-methoxyphenyl)chlorophosphine: is an organophosphorus compound with the molecular formula C14H14ClO2P . It is a chlorophosphine derivative where the phosphorus atom is bonded to two 2-methoxyphenyl groups and one chlorine atom. This compound is used as a ligand in various chemical reactions, particularly in the field of catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-methoxyphenyl)chlorophosphine can be synthesized through the reaction of 2-methoxyphenylmagnesium bromide with phosphorus trichloride . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxyphenyl)chlorophosphine undergoes various types of reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation Reactions: The phosphine can be oxidized to form phosphine oxides.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or oxygen, are used in oxidation reactions.
Transition Metals: Such as palladium or platinum, are used in coordination reactions.
Major Products:
Phosphine Oxides: Formed from oxidation reactions.
Substituted Phosphines: Formed from substitution reactions.
Metal Complexes: Formed from coordination reactions.
Scientific Research Applications
Chemistry: Bis(2-methoxyphenyl)chlorophosphine is widely used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Stille couplings. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds in organic synthesis .
Biology and Medicine: In biological research, this compound is used to synthesize phosphine-based probes for detecting reactive oxygen species (ROS) in cells. These probes help in studying oxidative stress and related diseases .
Industry: In the industrial sector, this compound is used in the production of phosphine ligands for homogeneous catalysis. These ligands are crucial for manufacturing pharmaceuticals, agrochemicals, and fine chemicals .
Mechanism of Action
The mechanism by which bis(2-methoxyphenyl)chlorophosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form metal-ligand complexes , which are active catalysts in various chemical reactions. The phosphorus atom donates electron density to the metal center, stabilizing the complex and facilitating the catalytic cycle .
Comparison with Similar Compounds
- Bis(2-methoxyphenyl)phosphine
- Bis(2-methoxyphenyl)phosphine oxide
- Bis(2-methoxyphenyl)phosphine sulfide
Comparison: Bis(2-methoxyphenyl)chlorophosphine is unique due to the presence of a chlorine atom, which makes it more reactive in substitution reactions compared to its analogs. The presence of the methoxy groups also enhances its electron-donating ability, making it a more effective ligand in catalytic applications .
Properties
IUPAC Name |
chloro-bis(2-methoxyphenyl)phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO2P/c1-16-11-7-3-5-9-13(11)18(15)14-10-6-4-8-12(14)17-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKLJSZEUFVLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1P(C2=CC=CC=C2OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263369-88-6 |
Source
|
Record name | 263369-88-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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